molecular formula C4H7N3O B1521055 4-Azidobutan-2-one CAS No. 3777-68-2

4-Azidobutan-2-one

Cat. No. B1521055
CAS RN: 3777-68-2
M. Wt: 113.12 g/mol
InChI Key: LNCWNPXMIPWMHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Azidobutan-2-one. However, the synthesis of similar compounds often involves specific reactions tailored to the functional groups present in the molecule2.



Molecular Structure Analysis

The molecular structure of 4-Azidobutan-2-one consists of 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom1. The exact spatial arrangement of these atoms would determine the molecule’s 3D structure, which I couldn’t find in the available resources.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Azidobutan-2-one. However, the azido group (-N3) is known to participate in various reactions, including click reactions and Staudinger reactions.



Physical And Chemical Properties Analysis

4-Azidobutan-2-one has a molecular weight of 113.12 g/mol1. Other physical and chemical properties such as melting point, boiling point, solubility, and stability could not be found in the available resources.


Scientific Research Applications

Synthesis of Important Intermediates

4-Azidobutan-2-one (also referred to as 4-azidobutanenitrile) serves as a critical intermediate in the synthesis of various compounds with potential therapeutic applications. An example is the synthesis of 4-aminobutanenitrile, which is significant for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. It also acts as an industrial precursor to pyrroline and pyrrolidine. Modifications in the synthesis process, such as the Staudinger reduction involving pyridine, have been shown to increase the yield of 4-aminobutanenitrile (Capon, Avery, Purdey, & Abell, 2020).

Photolabile Derivatives and Biochemical Research

In biochemical research, derivatives of 4-azidobutan-2-one, such as azido derivatives, are used for photoaffinity labeling. This application is particularly valuable in studying biochemical pathways and protein interactions. For instance, an azido derivative of paclobutrazol, a gibberellin biosynthesis inhibitor, has been synthesized for use as a photoaffinity labeling agent. Such compounds are crucial in studying enzyme interactions, such as the inhibition of ent-kaurene oxidation in plant physiology (Hallahan et al., 1988).

Safety And Hazards

I couldn’t find specific safety data for 4-Azidobutan-2-one. However, azides in general are potentially explosive and should be handled with care. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information.


Future Directions

The future directions for research on 4-Azidobutan-2-one would depend on its potential applications. Unfortunately, I couldn’t find specific information on this topic. However, azides are often used in click chemistry, a powerful tool for creating diverse chemical structures, which suggests potential avenues for future research.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

4-azidobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-4(8)2-3-6-7-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCWNPXMIPWMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678547
Record name 4-Azidobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobutan-2-one

CAS RN

3777-68-2
Record name 4-Azidobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
EA Demʼyachenko, AA Fesenko… - Chemistry of …, 2010 - Springer
… The key starting material we used was 4-azidobutan-2-one (4), which was synthesized in 60% yield by method [7] by treating the vinyl methyl ketone 1 with hydrazoic acid. The azide 4 …
Number of citations: 2 link.springer.com
ASR Donald, RE Marks - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… Mesley5 for the acid catalysed decomposition of alkyl azides; there is no evidence for the formation of anomalous decomposition products as found in the case of 4-azidobutan-2-one.2 …
Number of citations: 3 pubs.rsc.org
AJ Davies, ASR Donald, RE Marks - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… is identical with that of the azido-ket one obtained from 4-chlorobut an-2-one by reaction with sodium azide; the azide prepared from methyl vinyl ketone is therefore 4-azidobutan-2-one. …
Number of citations: 26 pubs.rsc.org
AA Fesenko, MS Grigoriev, VB Arion… - The Journal of Organic …, 2022 - ACS Publications
… -2-one was prepared according to our regioselective procedure (19) by the addition of HN 3 to methyl vinyl ketone followed by a reaction of the obtained 4-azidobutan-2-one with CS 2 …
Number of citations: 2 pubs.acs.org
AA Fesenko, EA Dem'yachenko, GA Fedorova… - Monatshefte für Chemie …, 2013 - Springer
… To a cooled ice bath a stirred solution of 3.650 g 4-azidobutan-2-one (5a, 32.27 mmol) in 31 cm 3 dry THF and 6 cm 3 CS 2 was added 8.463 g PPh 3 (32.27 mmol) (caution: vigorous …
Number of citations: 11 link.springer.com
AJ Davies - 1967 - search.proquest.com
… explain the formation of the se products from 4-azidobutan2-one by the currently accepte d me chanisas for a cid-catalysed de compositions of alkyl. azid es. The equations given bellor …
Number of citations: 4 search.proquest.com
NI Gusar - Russian Chemical Reviews, 1991 - iopscience.iop.org
… Thus, 4-azidobutan-2-one and methyl 3-azidopropionate do not cyclise on treatment with triphenylphosphine, even under harsh conditions. However, it is possible to prepare 2-phenyl-l-…
Number of citations: 64 iopscience.iop.org
L Gourbeyre - 2021 - theses.hal.science
Ce travail de thèse avait deux objectifs principaux. D’une part, la recherche de nouvelles ATA via le criblage de banques d’enzymes issues de la biodiversité et d’autre part le …
Number of citations: 6 theses.hal.science

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